Regiospecific Impact on LogP and TPSA: Divergent Physicochemical Properties Among 5-Azaspiro[2.5]octane Isomers
A direct comparison of computed physicochemical properties for three regioisomers reveals that the 6-position of the aminomethyl group on the target compound results in a unique property profile. The target compound (6-substituted) exhibits a computed LogP of 2.1248 and a Topological Polar Surface Area (TPSA) of 55.56 Ų, which distinguishes it from its 1-substituted analog . This difference is critical, as a higher LogP and lower TPSA signature for the target molecule predicts a different level of membrane permeability relative to its regioisomer, a key factor when the building block is incorporated to modulate a drug candidate's ADME profile.
| Evidence Dimension | Computed LogP / TPSA |
|---|---|
| Target Compound Data | LogP: 2.1248; TPSA: 55.56 Ų |
| Comparator Or Baseline | tert-Butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1782580-90-8) |
| Quantified Difference | The computed LogP for the 6-substituted compound (2.1248) provides a quantitative baseline orthogonal to the 1-substituted isomer's property space. |
| Conditions | Computed parameters derived from the compound's structure as listed on the supplier's product specification page . |
Why This Matters
For procurement, these computed values serve as an orthogonal structural confirmation, where matching a measured LogD or HPLC retention time to these in silico predictions acts as a practical identity check, ensuring the correct isomer has been supplied instead of a non-functional alternative.
